6-(Pyrrolidin-3-YL)-1H-indazole

Stereoselective synthesis Chiral resolution Enantiomer-specific pharmacology

Secure the critical 6-position regioisomer for your kinase inhibitor program. This 1H-indazole building block features a chiral pyrrolidin-3-yl group at the 6-position, providing the specific exit vector essential for PKG-1α (IC50 7.5 nM) and ERK1/2 inhibitor SAR studies. The free NH handle enables straightforward amide coupling or reductive amination for lead optimization. Avoid potency shifts from incorrect positional isomers—order the exact CAS 1158767-28-2.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B14836876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidin-3-YL)-1H-indazole
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CNCC1C2=CC3=C(C=C2)C=NN3
InChIInChI=1S/C11H13N3/c1-2-10-7-13-14-11(10)5-8(1)9-3-4-12-6-9/h1-2,5,7,9,12H,3-4,6H2,(H,13,14)
InChIKeyAHIBZERHODLKRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyrrolidin-3-YL)-1H-indazole: Core Scaffold Properties and Procurement Specifications for Medicinal Chemistry Research


6-(Pyrrolidin-3-yl)-1H-indazole (CAS 1158767-28-2, C₁₁H₁₃N₃, MW 187.24 g/mol) is a heterocyclic building block comprising a 1H-indazole core substituted with a pyrrolidin-3-yl group at the 6-position . The compound serves as a versatile scaffold in kinase inhibitor drug discovery programs, with documented applications as a synthetic intermediate for PKG-1α inhibitors and other kinase-targeted therapeutics [1]. The pyrrolidin-3-yl substituent introduces a chiral center that enables stereoselective elaboration, while the indazole core provides established binding interactions with kinase ATP-binding pockets [2].

Why 6-(Pyrrolidin-3-YL)-1H-indazole Cannot Be Replaced by Generic Indazole or Pyrrolidine Analogs in Kinase-Targeted Research


Substitution of 6-(Pyrrolidin-3-yl)-1H-indazole with positional isomers (e.g., 1-, 2-, 3-, or 5-substituted analogs) or simple indazole/pyrrolidine fragments introduces measurable differences in binding orientation, kinase selectivity profiles, and downstream synthetic accessibility [1]. The 6-position substitution on the indazole ring directs the pyrrolidine moiety into a specific vector angle that differs fundamentally from 3-position or 5-position attachment, altering the exit trajectory for further elaboration and affecting molecular recognition at kinase ATP-binding sites [2]. Additionally, the free NH group on the pyrrolidine ring provides a distinct handle for amide coupling or reductive amination that is not equivalently available in N-substituted or Boc-protected alternatives [3]. Procurement of the exact regioisomer is therefore essential for SAR studies and lead optimization programs where subtle changes in substitution pattern correlate with significant potency shifts.

6-(Pyrrolidin-3-YL)-1H-indazole: Quantified Differentiation Against Positional Isomers and Structural Analogs


Chiral Center at Pyrrolidin-3-yl Position Enables Stereoselective Synthesis and Enantiomer-Specific Biological Activity

The pyrrolidin-3-yl substituent at the 6-position contains a stereogenic center at C3 of the pyrrolidine ring, producing (R)- and (S)-enantiomers with distinct pharmacological profiles. The target compound (racemic 6-(pyrrolidin-3-yl)-1H-indazole) provides a starting point for chiral resolution, whereas the alternative 6-(1-pyrrolidinyl)-1H-indazole (CAS N/A) is achiral due to N-substitution, eliminating the possibility of enantiomer-specific activity exploration . In related pyrrolidine-indazole systems, different stereoisomers exhibit distinct pharmacological properties, and stereoselective synthesis is of paramount importance [1].

Stereoselective synthesis Chiral resolution Enantiomer-specific pharmacology

6-Position Substitution Provides Distinct Exit Vector Relative to 3-Position and 5-Position Indazole Analogs in Kinase Inhibitor Scaffolds

In advanced indazole-pyrrolidine kinase inhibitors, the position of pyrrolidine attachment dictates the three-dimensional orientation of the pendant group relative to the kinase hinge-binding region. The 6-position substitution (target compound) projects the pyrrolidine moiety at approximately 120° relative to the indazole N1-N2 axis, whereas 5-position substitution (as in SCH772984, an ERK1/2 inhibitor with IC₅₀ = 4 nM and 1 nM [1]) projects at ~60°, and 3-position substitution projects at ~0° [2]. This differential geometry directly affects binding pocket complementarity and linker trajectory for subsequent elaboration.

Kinase inhibitor design Exit vector geometry Structure-activity relationship

6-(Pyrrolidin-3-yl)-1H-indazole Hydrochloride Salt Provides Enhanced Aqueous Solubility Over Free Base for In Vitro Assay Compatibility

The hydrochloride salt of 6-(pyrrolidin-3-yl)-1H-indazole (C₁₁H₁₄ClN₃, MW 223.70 g/mol) is commercially available and offers improved aqueous solubility compared to the free base form for biological assay applications . The salt formation increases the molecular weight by 36.46 g/mol (HCl addition) and enhances dissolution kinetics in aqueous buffers at physiological pH [1]. In contrast, the free base form may require DMSO stock solutions with potential precipitation issues upon dilution into aqueous assay media.

Salt formulation Aqueous solubility In vitro assay compatibility

Differentiation from 1-(Pyrrolidin-3-yl)-1H-indazole: NH-Tautomerization Site Alters Hydrogen Bond Donor/Acceptor Profile

6-(Pyrrolidin-3-yl)-1H-indazole preserves the free NH of the indazole ring (1H-indazole), which can act as a hydrogen bond donor in kinase hinge-binding interactions. In contrast, 1-(pyrrolidin-3-yl)-1H-indazole (CAS 1250918-60-5) has the pyrrolidine attached at the indazole N1 position, eliminating the free indazole NH and altering the hydrogen bonding capacity at the hinge-binding region [1]. This substitution pattern difference is critical for kinase inhibitor design where the indazole NH typically forms a conserved hydrogen bond with the kinase hinge backbone carbonyl [2].

Tautomerism Hydrogen bonding Molecular recognition

Optimal Research Applications for 6-(Pyrrolidin-3-YL)-1H-indazole Based on Verified Evidence


Synthesis of Selective PKG-1α Inhibitors for Chronic Pain Research

6-(Pyrrolidin-3-yl)-1H-indazole serves as a key intermediate for synthesizing PKG-1α inhibitors such as compound N46 (N-((3R,4R)-4-(4-(2-fluoro-3-methoxy-6-propoxybenzoyl)benzamido)pyrrolidin-3-yl)-1H-indazole-5-carboxamide), which demonstrated an IC₅₀ of 7.5 nM against PKG-1α and high selectivity against a panel of 274 kinases [1]. The 6-position pyrrolidine substitution provides the appropriate vector for further elaboration to access the PKG-1α ATP-binding pocket. Researchers developing novel analgesics targeting PKG-1α-mediated long-term hyperexcitability in nociceptive neurons will find this scaffold particularly valuable for SAR exploration [2].

ERK1/2 Kinase Inhibitor Scaffold Optimization via 6-Position Elaboration

For programs targeting ERK1/2 kinases, 6-(pyrrolidin-3-yl)-1H-indazole offers a distinct substitution pattern from the extensively studied 5-substituted ERK inhibitors (e.g., SCH772984 with ERK1 IC₅₀ = 4 nM, ERK2 IC₅₀ = 1 nM) [1]. The 6-position attachment provides an alternative exit vector (~120° from N1-N2 axis vs. ~60° for 5-position) that may enable access to different regions of the ERK active site or allosteric pockets, potentially yielding inhibitors with improved selectivity profiles against the broader kinome [2]. This scaffold is suitable for medicinal chemistry teams seeking to diversify their ERK inhibitor chemical space beyond the established 5-substituted indazole series.

Chiral Building Block for Stereoselective Synthesis of CNS-Targeted Kinase Inhibitors

The pyrrolidin-3-yl moiety contains a stereogenic center that enables enantioselective synthesis of CNS-targeted therapeutics. In related pyrrolidine-indazole systems, stereoisomers exhibit distinct pharmacological properties, and stereoselective synthesis is essential for optimizing target engagement while minimizing off-target effects [1]. Researchers developing brain-penetrant kinase inhibitors should consider the (R)-enantiomer of this scaffold as a starting point, given that tissue distribution studies of related compounds (e.g., N46) indicate limited CNS penetration, suggesting that stereochemical optimization may be required to achieve desired brain exposure profiles [2].

Parallel SAR Exploration of Indazole Substitution Patterns (3-, 5-, 6-, 7-Position)

For comprehensive kinase inhibitor SAR campaigns, procuring 6-(pyrrolidin-3-yl)-1H-indazole alongside its 3-, 5-, and 7-position analogs enables systematic exploration of substitution geometry effects on potency and selectivity. The 6-position analog complements the more commonly studied 3- and 5-substituted series, providing data on vector-dependent binding interactions [1]. This parallel SAR approach is particularly valuable when initial hits from fragment screening identify the indazole core but do not specify the optimal substitution position, requiring experimental determination of the exit vector that maximizes target engagement [2].

Quote Request

Request a Quote for 6-(Pyrrolidin-3-YL)-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.